Alaphosphin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Alaphosphin can be synthesized through the condensation of L-alanine with 1-aminoethylphosphonic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond . The reaction is carried out under mild conditions to prevent the degradation of the sensitive phosphonic acid moiety.
Industrial Production Methods
Industrial production of this compound involves the use of biosynthetic enzymes from the dehydrophos pathway. The enzyme DhpH-C catalyzes the condensation of Leu-tRNA with 1-aminoethylphosphonate to form the phosphonodipeptide . This method allows for the efficient and scalable production of this compound and its analogs.
Chemical Reactions Analysis
Types of Reactions
Alaphosphin undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bond in this compound can be hydrolyzed by peptidases, releasing the constituent amino acids.
Oxidation: This compound can be oxidized to form various derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with the presence of peptidases or under acidic conditions.
Oxidation: Often involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Major Products Formed
Scientific Research Applications
Alaphosphin has a wide range of scientific research applications, including:
Mechanism of Action
Alaphosphin exerts its antibacterial effects by inhibiting peptidoglycan biosynthesis in bacterial cell walls . It is actively transported into bacterial cells by peptide permeases and hydrolyzed by intracellular aminopeptidases to release 1-aminoethylphosphonic acid . This compound then inhibits alanine racemase and uridine diphosphate-N-acetylmuramoylalanine synthetase, key enzymes in the peptidoglycan biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Fosfomycin: Another phosphonate antibiotic that inhibits bacterial cell wall synthesis but targets a different enzyme, MurA.
Phosphonothrixin: A natural product with a similar phosphonate structure but different biological activity.
Uniqueness of Alaphosphin
This compound is unique in its dual inhibition of alanine racemase and uridine diphosphate-N-acetylmuramoylalanine synthetase, making it effective against a broader range of bacteria compared to other phosphonate antibiotics . Its stability to intestinal and kidney peptidases also enhances its potential as an oral antibacterial agent .
Properties
IUPAC Name |
1-(2-aminopropanoylamino)ethylphosphonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N2O4P/c1-3(6)5(8)7-4(2)12(9,10)11/h3-4H,6H2,1-2H3,(H,7,8)(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAYDBSYOBONRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)P(=O)(O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N2O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860756 | |
Record name | N-(1-Phosphonoethyl)alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54788-43-1, 66023-94-7 | |
Record name | Phosphonic acid, [1-[(2-amino-1-oxopropyl)amino]ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54788-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alaphosphin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054788431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC312628 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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